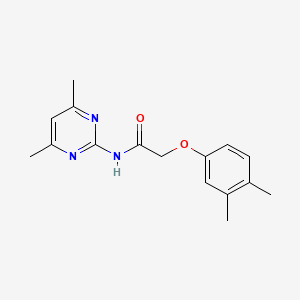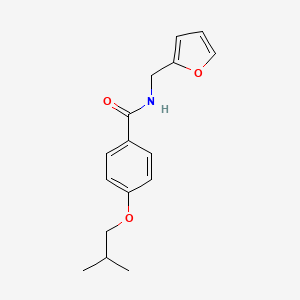
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as A-317491, is a selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are involved in pain sensation and are found in sensory neurons. A-317491 has been studied extensively for its potential use as a pain medication, and its mechanism of action and physiological effects have been well-documented.
Mecanismo De Acción
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide works by blocking the P2X3 and P2X2/3 receptors, which are involved in pain sensation. These receptors are found in sensory neurons and are activated by ATP. When activated, they send signals to the brain that are interpreted as pain. By blocking these receptors, N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide reduces the amount of pain signals that are sent to the brain.
Biochemical and Physiological Effects:
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It reduces the release of neurotransmitters that are involved in pain sensation, such as substance P and calcitonin gene-related peptide (CGRP). It also reduces the activity of nociceptors, which are sensory neurons that respond to painful stimuli. N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have a long duration of action, which makes it a promising candidate for use as a pain medication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is highly selective for the P2X3 and P2X2/3 receptors, which reduces the risk of off-target effects. It also has a long duration of action, which makes it a useful tool for studying pain pathways. However, N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has some limitations. It is not water-soluble, which makes it difficult to administer in some experiments. It also has a relatively low potency, which may limit its effectiveness in some studies.
Direcciones Futuras
There are several future directions for research on N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and water-soluble analogs of N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide. Another area of interest is the study of the effects of N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide on other pain pathways, such as those involved in migraine and cancer pain. Additionally, the use of N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide in combination with other pain medications is an area of active research.
Métodos De Síntesis
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of several compounds. The first step involves the reaction of 4-piperidinecarboxylic acid with isobutylamine to form N-isobutyl-4-piperidinecarboxamide. This compound is then reacted with phenylsulfonyl chloride to form N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been studied extensively for its potential use as a pain medication. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has also been shown to be effective in reducing coughing in animal models.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13(2)12-17-16(19)14-8-10-18(11-9-14)22(20,21)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFKXVAZEUNVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)
![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)
![N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)

![2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)



![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5820200.png)
![4-[(2-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820204.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5820221.png)
![1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B5820224.png)